ethyl 5-amino-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate ethyl 5-amino-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 123419-05-6
VCID: VC6159025
InChI: InChI=1S/C11H11N5O4/c1-2-20-11(17)9-10(12)15(14-13-9)7-4-3-5-8(6-7)16(18)19/h3-6H,2,12H2,1H3
SMILES: CCOC(=O)C1=C(N(N=N1)C2=CC(=CC=C2)[N+](=O)[O-])N
Molecular Formula: C11H11N5O4
Molecular Weight: 277.24

ethyl 5-amino-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate

CAS No.: 123419-05-6

Cat. No.: VC6159025

Molecular Formula: C11H11N5O4

Molecular Weight: 277.24

* For research use only. Not for human or veterinary use.

ethyl 5-amino-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate - 123419-05-6

Specification

CAS No. 123419-05-6
Molecular Formula C11H11N5O4
Molecular Weight 277.24
IUPAC Name ethyl 5-amino-1-(3-nitrophenyl)triazole-4-carboxylate
Standard InChI InChI=1S/C11H11N5O4/c1-2-20-11(17)9-10(12)15(14-13-9)7-4-3-5-8(6-7)16(18)19/h3-6H,2,12H2,1H3
Standard InChI Key SHRPPOXTNGKGNF-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N(N=N1)C2=CC(=CC=C2)[N+](=O)[O-])N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a 1,2,3-triazole core substituted at the 1-position with a 3-nitrophenyl group and at the 4-position with an ethoxycarbonyl moiety. The 5-amino group introduces hydrogen-bonding capability, critical for intermolecular interactions. Key identifiers include:

PropertyValue
CAS Number123419-05-6
IUPAC NameEthyl 5-amino-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate
Molecular FormulaC₁₁H₁₁N₅O₄
Molecular Weight277.24 g/mol
SMILESCCOC(=O)C1=C(N(N=N1)C2=CC(=CC=C2)N+[O-])N
InChIKeySHRPPOXTNGKGNF-UHFFFAOYSA-N

The nitro group at the phenyl ring’s meta position influences electronic properties, enhancing electrophilicity and participation in π-π stacking .

Synthesis and Optimization Strategies

Cyclization of Azides and Nitriles

The primary synthetic route involves the Huisgen 1,3-dipolar cycloaddition between aryl azides and ethyl cyanoacetate derivatives. Under microwave irradiation or Lewis acid catalysis, this method achieves yields up to 62%. For example:

3-Nitrophenyl azide+Ethyl cyanoacetateCu(I)Ethyl 5-amino-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate\text{3-Nitrophenyl azide} + \text{Ethyl cyanoacetate} \xrightarrow{\text{Cu(I)}} \text{Ethyl 5-amino-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate}

Solvent-Free and Metal-Free Approaches

Recent advancements enable metal-free synthesis using α-cyanocarbonyls and arylazides under solvent-free conditions. This method minimizes byproducts and improves atom economy, achieving regioselectivity >90% for the 1,4-disubstituted triazole .

Post-Synthetic Modifications

The 5-amino group undergoes functionalization via:

  • Acylation: Reaction with acyl chlorides to form amides.

  • Diazo Coupling: Generation of azo dyes for materials applications.

Pharmacological and Material Applications

Medicinal Chemistry

1,2,3-Triazoles serve as bioisosteres for amide bonds, enhancing metabolic stability. Specific findings include:

  • Antimicrobial Activity: Analogous compounds inhibit Staphylococcus aureus (MIC = 8 µg/mL) by targeting cell wall synthesis.

  • Anticancer Potential: Triazoles with nitro groups demonstrate pro-apoptotic effects in HepG2 cells (IC₅₀ = 12 µM) .

Coordination Chemistry

The nitro and carboxylate groups act as ligands for transition metals. Copper(II) complexes exhibit enhanced catalytic activity in azide-alkyne cycloadditions.

Future Directions and Challenges

Scalability of Synthesis

Optimizing microwave-assisted protocols could reduce reaction times from hours to minutes, enabling industrial-scale production .

Targeted Drug Delivery

Functionalizing the ethoxycarbonyl group with PEG chains may improve solubility and bioavailability for in vivo applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator